methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate
Overview
Description
methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate is a complex organic compound that belongs to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this specific compound, the synthesis might involve bromination and methoxylation steps to introduce the bromo and methoxy groups, respectively.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods for this compound would depend on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions would vary based on the specific reaction but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction might yield a more saturated compound.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structure may allow it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate would depend on its specific interactions with molecular targets. Indole derivatives often interact with enzymes and receptors, modulating their activity. This compound might inhibit or activate specific pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
What sets methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the bromo and methoxy groups can influence its interactions with other molecules, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H16BrNO3 |
---|---|
Molecular Weight |
338.20 g/mol |
IUPAC Name |
methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate |
InChI |
InChI=1S/C15H16BrNO3/c1-19-10-6-12(16)11-8-13-9(5-15(18)20-2)3-4-17(13)14(11)7-10/h6-9H,3-5H2,1-2H3 |
InChI Key |
YFJMNKSGEWSSIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C3N2CCC3CC(=O)OC)C(=C1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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